molecular formula C9H14N2O B15045496 1-(5-Methyl-1-propyl-1H-pyrazol-3-yl)ethanone

1-(5-Methyl-1-propyl-1H-pyrazol-3-yl)ethanone

Cat. No.: B15045496
M. Wt: 166.22 g/mol
InChI Key: NXBWRBHYPXRBQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 1-(5-Methyl-1-propyl-1H-pyrazol-3-yl)ethanone typically involves the cyclocondensation of acetylenic ketones with hydrazines. One common method includes the reaction of methylhydrazine with acetylenic ketones in ethanol, which yields regioisomeric pyrazoles . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(5-Methyl-1-propyl-1H-pyrazol-3-yl)ethanone undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(5-Methyl-1-propyl-1H-pyrazol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, pyrazole derivatives are known to inhibit enzymes like cyclooxygenase, which plays a role in inflammation. The compound may also interact with other molecular targets, leading to its diverse biological activities .

Comparison with Similar Compounds

1-(5-Methyl-1-propyl-1H-pyrazol-3-yl)ethanone can be compared with other pyrazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

1-(5-methyl-1-propylpyrazol-3-yl)ethanone

InChI

InChI=1S/C9H14N2O/c1-4-5-11-7(2)6-9(10-11)8(3)12/h6H,4-5H2,1-3H3

InChI Key

NXBWRBHYPXRBQO-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC(=N1)C(=O)C)C

Origin of Product

United States

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